molecular formula C25H24O12 B190392 Isochlorogenic acid b CAS No. 14534-61-3

Isochlorogenic acid b

Cat. No.: B190392
CAS No.: 14534-61-3
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-RVXRWRFUSA-N
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Description

Isochlorogenic acid C, also known as 4,5-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound found in various plants, including coffee and certain medicinal herbs. It is one of the isomers of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. Isochlorogenic acid C is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties .

Mechanism of Action

Target of Action

The primary targets of 3,4-Dicaffeoylquinic acid are Akt, JNK, and part of the ERK1/2 pathways . It has been shown to inhibit AngII-induced rVSMC proliferation and migration, probably through downregulating these pathways . It also has a high binding affinity to plasma proteins .

Mode of Action

3,4-Dicaffeoylquinic acid interacts with its targets by downregulating the Akt, JNK, and part of the ERK1/2 pathways . This interaction results in the inhibition of AngII-induced rVSMC proliferation and migration . It also exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase .

Biochemical Pathways

The affected pathways include the Akt, JNK, and ERK1/2 pathways . Downregulation of these pathways leads to decreased AngII-induced rVSMC proliferation and migration . The compound’s antioxidant property plays an important role in this process .

Pharmacokinetics

It is noted that the compound possesses a high binding affinity to plasma proteins , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 3,4-Dicaffeoylquinic acid’s action include inhibition of cell proliferation and migration , and induction of apoptosis . It also has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties .

Action Environment

It’s worth noting that the compound’s antioxidant property plays a significant role in its mechanism of action , suggesting that oxidative stress in the environment could potentially influence its efficacy.

Biochemical Analysis

Biochemical Properties

3,4-Dicaffeoylquinic acid plays a significant role in biochemical reactions. It exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase . It interacts with enzymes such as α-glucosidase, and its inhibitory effect on this enzyme has been observed .

Cellular Effects

3,4-Dicaffeoylquinic acid has various effects on cells. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines . It also shows a unique mechanism of anti-influenza viral activity, enhancing viral clearance by increasing TRAIL .

Molecular Mechanism

The molecular mechanism of 3,4-Dicaffeoylquinic acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dicaffeoylquinic acid change over time. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines

Dosage Effects in Animal Models

The effects of 3,4-Dicaffeoylquinic acid vary with different dosages in animal models

Metabolic Pathways

3,4-Dicaffeoylquinic acid is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase . Detailed information about the specific metabolic pathways that 3,4-Dicaffeoylquinic acid is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, isochlorogenic acid C is often extracted from natural sources, such as coffee beans and certain medicinal plants. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using macroporous resin and medium-low-pressure preparative chromatography. This method is efficient and yields high-purity isochlorogenic acid C .

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isochlorogenic acid C has a wide range of scientific research applications:

Comparison with Similar Compounds

Isochlorogenic acid C is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

  • Isochlorogenic Acid A (3,4-dicaffeoylquinic acid)
  • Isochlorogenic Acid B (3,5-dicaffeoylquinic acid)
  • Chlorogenic Acid (3-caffeoylquinic acid)

Uniqueness: Isochlorogenic acid C is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89886-30-6, 57378-72-0
Record name 3,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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